molecular formula C15H15NO2 B4184938 (2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(5-METHYL-2-FURYL)METHANONE

(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(5-METHYL-2-FURYL)METHANONE

Cat. No.: B4184938
M. Wt: 241.28 g/mol
InChI Key: SNTFDXGJGQWDSQ-UHFFFAOYSA-N
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Description

(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(5-METHYL-2-FURYL)METHANONE is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(5-METHYL-2-FURYL)METHANONE can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . Another method includes the palladium-catalyzed intramolecular amination of ortho-substituted anilines .

Industrial Production Methods

Industrial production of indole derivatives often employs scalable and efficient synthetic routes. The Fischer indole synthesis is favored due to its simplicity and high yield. Additionally, modern techniques such as microwave-assisted synthesis and continuous flow chemistry are being explored to enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of (2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(5-METHYL-2-FURYL)METHANONE involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-(5-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-9-12-5-3-4-6-13(12)16(10)15(17)14-8-7-11(2)18-14/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTFDXGJGQWDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781716
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(5-METHYL-2-FURYL)METHANONE
Reactant of Route 2
Reactant of Route 2
(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(5-METHYL-2-FURYL)METHANONE
Reactant of Route 3
(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(5-METHYL-2-FURYL)METHANONE
Reactant of Route 4
(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(5-METHYL-2-FURYL)METHANONE
Reactant of Route 5
(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(5-METHYL-2-FURYL)METHANONE
Reactant of Route 6
(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(5-METHYL-2-FURYL)METHANONE

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